2-(2,4-Dichlorophenoxy)-5-nitropyridine
Description
2-(2,4-Dichlorophenoxy)-5-nitropyridine (CAS: 28232-31-7) is a pyridine derivative featuring a 2,4-dichlorophenoxy group at the 2-position and a nitro group at the 5-position of the pyridine ring . This compound’s structure combines electron-withdrawing substituents (nitro and chlorine atoms) with a phenoxy moiety, which is commonly associated with herbicidal activity in synthetic auxins like 2,4-D .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-5-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O3/c12-7-1-3-10(9(13)5-7)18-11-4-2-8(6-14-11)15(16)17/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDZKOFWHYUPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950953 | |
| Record name | 2-(2,4-Dichlorophenoxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28232-31-7 | |
| Record name | Pyridine, 2-(2,4-dichlorophenoxy)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028232317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-Dichlorophenoxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Research Findings and Implications
- Herbicidal Activity: Phenoxy derivatives like 2,4-D and 2,4-DP exhibit broad-spectrum weed control, suggesting that this compound’s bioactivity could be modulated by the pyridine ring’s electronic properties .
- Synthetic Utility : Nitropyridine derivatives serve as precursors for pharmaceuticals, with substituent positions (e.g., methoxy vs. chlorine) dictating reactivity in coupling reactions .
- Safety Profiles: Dichlorophenoxy compounds often require stringent handling due to carcinogenic risks, whereas nitro-substituted pyridines prioritize control of dust exposure .
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